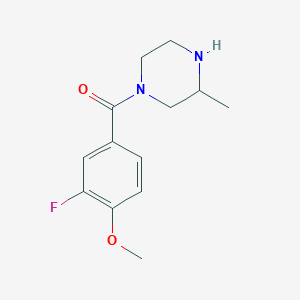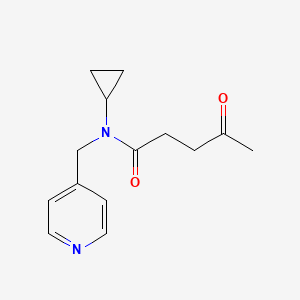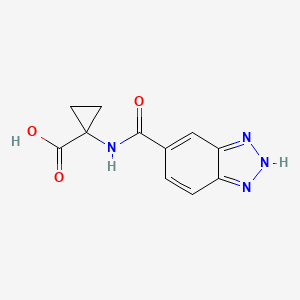![molecular formula C12H12ClNO3 B7580860 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid, commonly known as CPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPCC is a cyclopropane-containing amino acid that has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CPCC is not yet fully understood. However, it has been suggested that CPCC induces apoptosis in cancer cells by activating the caspase pathway. CPCC has also been shown to disrupt bacterial biofilms by inhibiting quorum sensing, a process by which bacteria communicate with each other. The anti-inflammatory properties of CPCC are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CPCC has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial biofilms, and possess anti-inflammatory properties. CPCC has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CPCC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, CPCC is also known to be unstable in aqueous solutions, which could limit its use in certain experiments. Furthermore, the mechanism of action of CPCC is not yet fully understood, which could make it difficult to interpret the results of experiments involving CPCC.
Orientations Futures
There are several future directions for research involving CPCC. One area of interest is the development of CPCC-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the elucidation of the mechanism of action of CPCC, which could lead to a better understanding of its biological activity. Furthermore, the development of new synthesis methods for CPCC could lead to the production of more stable and potent analogs.
Méthodes De Synthèse
The synthesis of CPCC involves the reaction of 4-chlorophenylacetic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield CPCC. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CPCC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. CPCC has also been shown to inhibit the growth of bacterial biofilms, which are a major cause of chronic infections. Furthermore, CPCC has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-[[2-(4-chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-10(15)14-12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLRNNACCRZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)

![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)